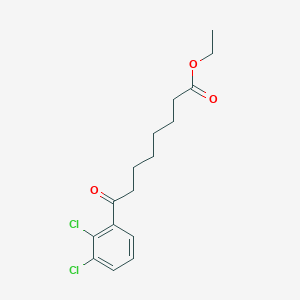
4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone” is a chemical compound with the molecular formula C16H12ClFO3 . It is a derivative of benzophenone, which is a type of aromatic ketone. Benzophenones are often used in organic chemistry as a photo initiator in UV-curing applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For “4-Chloro-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone”, these specific properties are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity
- Occurrence and Environmental Impact of Antimicrobial Agents : Triclosan, a chemical with structural similarities, is widely used in household and personal care products. It has been detected in various environmental compartments, indicating partial elimination during sewage treatment. The high hydrophobicity of such compounds allows them to accumulate in fatty tissues, raising concerns about their potential to transform into more toxic and persistent compounds through reactions with chlorine and ozone (Bedoux et al., 2012).
Applications in Biochemistry and Health
- Phenolic Acids in Health : Chlorogenic Acid (CGA), another phenolic compound, has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. Understanding the pharmacological effects of such phenolic compounds can offer insights into their potential applications in treating metabolic-related disorders and acting as natural food additives to replace synthetic antibiotics (Naveed et al., 2018).
Potential for Biochemical Sensing
- Fluorescent Chemosensors : Compounds like 4-Methyl-2,6-diformylphenol have been utilized in developing chemosensors due to their ability to detect various analytes with high selectivity and sensitivity. Understanding the properties of these compounds can provide a foundation for developing new sensors based on similar chemical structures (Roy, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDFIJIDONTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645070 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone | |
CAS RN |
898779-51-6 |
Source


|
| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














